Fumigaclavine C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

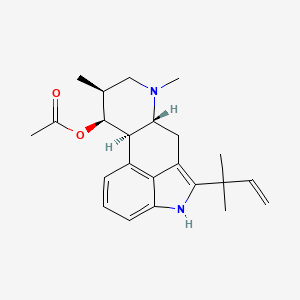

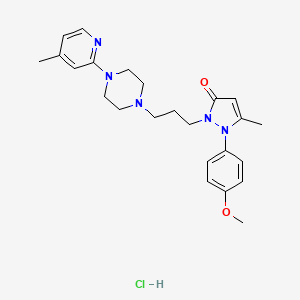

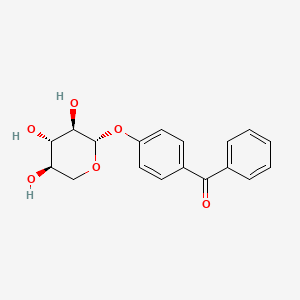

Fumigaclavine C is an indole alkaloid produced by the fungus Aspergillus fumigatus. It is part of the ergot alkaloid family, which are known for their diverse biological activities. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the field of oncology .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Fumigaclavine C is typically isolated from the culture of Aspergillus fumigatus. The production process involves cultivating the fungus in a suitable medium, followed by extraction and purification of the compound. One study highlighted the use of molasses as a cost-effective ingredient to enhance the production of this compound in a two-stage culture process . The optimized process in shake flasks achieved a production yield of 226.9 mg/L, which was significantly higher than the original medium yield of 75.9 mg/L .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The use of bioreactors and optimization of culture conditions, such as pH, temperature, and nutrient composition, are crucial for maximizing yield. The highest reported production in a lab-scale bioreactor system reached 215.0 mg/L .

Analyse Des Réactions Chimiques

Types of Reactions: Fumigaclavine C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its mechanism of action.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound can lead to the formation of hydroxylated derivatives, which may exhibit different biological activities .

Applications De Recherche Scientifique

Chemistry: In chemistry, fumigaclavine C serves as a valuable compound for studying the biosynthesis of ergot alkaloids and for developing synthetic analogs with improved properties .

Biology: Biologically, this compound has shown significant cytotoxicity towards cancer cells. It induces apoptosis in breast cancer cells by modulating apoptotic protein expressions and down-regulating the NF-kappa-B cell survival pathway .

Medicine: In medicine, this compound is being explored as a potential therapeutic agent for cancer treatment. Its ability to inhibit the proliferation of cancer cells and induce apoptosis makes it a promising candidate for drug development .

Industry: Industrially, this compound’s production process has been optimized to enhance yield, making it feasible for large-scale production and application in various sectors .

Mécanisme D'action

Fumigaclavine C exerts its effects primarily through the induction of apoptosis in cancer cells. It modulates the expression of apoptotic proteins, arrests the cell cycle, and down-regulates the NF-kappa-B cell survival pathway . Additionally, it inhibits the production of tumor necrosis factor alpha and reduces toll-like receptor 4 expression, contributing to its anti-inflammatory and immunosuppressive effects .

Comparaison Avec Des Composés Similaires

- Fumigaclavine A

- Fumigaclavine B

- Ergoline derivatives

Propriétés

Numéro CAS |

62867-47-4 |

|---|---|

Formule moléculaire |

C23H30N2O2 |

Poids moléculaire |

366.5 g/mol |

Nom IUPAC |

[(6aR,9S,10S,10aR)-7,9-dimethyl-5-(2-methylbut-3-en-2-yl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-10-yl] acetate |

InChI |

InChI=1S/C23H30N2O2/c1-7-23(4,5)22-16-11-18-20(15-9-8-10-17(24-22)19(15)16)21(27-14(3)26)13(2)12-25(18)6/h7-10,13,18,20-21,24H,1,11-12H2,2-6H3/t13-,18+,20+,21-/m0/s1 |

Clé InChI |

OSICWVVWEXKSBD-LFAYTRTRSA-N |

SMILES isomérique |

C[C@H]1CN([C@@H]2CC3=C(NC4=CC=CC(=C34)[C@H]2[C@H]1OC(=O)C)C(C)(C)C=C)C |

SMILES canonique |

CC1CN(C2CC3=C(NC4=CC=CC(=C34)C2C1OC(=O)C)C(C)(C)C=C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N'-[2-(diethylamino)ethyl]-4-propoxybenzenecarboximidamide](/img/structure/B12714270.png)

![N-[3-[(Aminocarbonyl)amino]phenyl]-3-hydroxy-4-[(4-methyl-2-nitrophenyl)azo]naphthalene-2-carboxamide](/img/structure/B12714331.png)